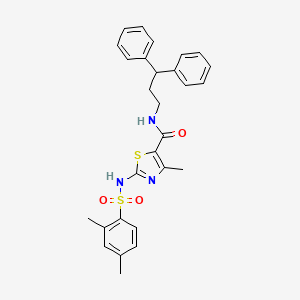![molecular formula C7H5ClIN3 B13928358 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 5th positions, respectively, and a methyl group at the 3rd position. The imidazo[4,5-B]pyridine scaffold is known for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine typically involves the functionalization of the imidazo[4,5-B]pyridine core. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the reaction can be carried out in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and tetrabutylammonium bromide (t-BAB) as a phase-transfer catalyst at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: These reactions involve the formation of radicals and can lead to the functionalization of the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxides of the compound .
科学研究应用
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
作用机制
The mechanism of action of 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-Iodo-3H-imidazo[4,5-B]pyridine: Similar in structure but lacks the chlorine atom at the 7th position.
3H-Imidazo[4,5-B]pyridine-7-thiol: Contains a thiol group instead of the iodine atom.
Uniqueness
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile scaffold in medicinal chemistry and material science .
属性
分子式 |
C7H5ClIN3 |
|---|---|
分子量 |
293.49 g/mol |
IUPAC 名称 |
7-chloro-5-iodo-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3 |
InChI 键 |
UXTBRADRJHRNQS-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1N=C(C=C2Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


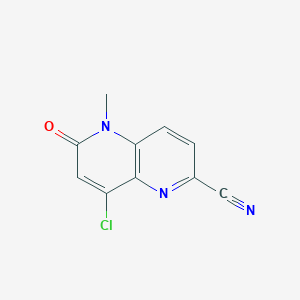
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)
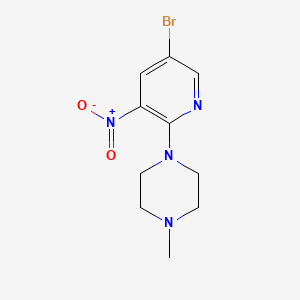
![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)



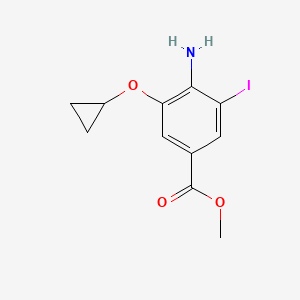
![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
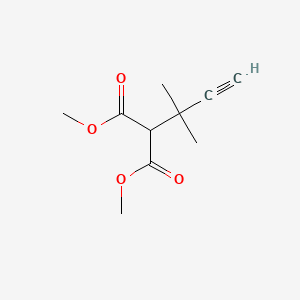

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
